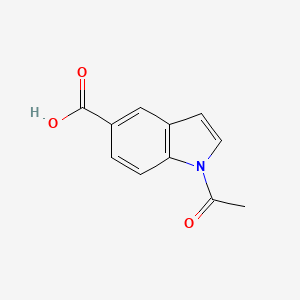
1-Acetyl-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1H-indole-5-carboxylic acid is a substituted indole derivative characterized by an acetyl group at the N1 position and a carboxylic acid moiety at the C5 position of the indole ring. This compound belongs to a broader class of indole-carboxylic acids, which are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes typically include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the large-scale synthesis of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Acetyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Carboxylic Acids
The following table and analysis highlight key structural, synthetic, and functional differences between 1-acetyl-1H-indole-5-carboxylic acid and related compounds:
Key Comparative Insights:
Substituent Position and Reactivity :
- The position of the carboxylic acid group (C5 vs. C2 or C3) significantly impacts electronic distribution and intermolecular interactions. For example, C5-substituted indoles (e.g., this compound) exhibit distinct hydrogen-bonding patterns compared to C3-substituted analogs like 5-chloro-1H-indole-3-carboxylic acid .
- N1 substitution (acetyl vs. methyl) alters steric bulk and lipophilicity. The acetyl group in the target compound may reduce metabolic degradation compared to the methyl group in 1-methyl-1H-indole-5-carboxylic acid .
Synthetic Routes :
- 5-Benzyloxy-1H-indole-2-carboxylic acid (CAS 16381-48-9) is synthesized via cyclization of azidocinnamate esters, with regioselectivity influenced by substituent type (e.g., benzyl vs. methoxy groups) . Similar methods could apply to the target compound.
- Methyl-substituted indoles (e.g., 1-methyl-1H-indole-5-carboxylic acid) are often prepared via alkylation of indole precursors, followed by hydrolysis .
Functional Group Impact on Applications :
- Sulfonyl and halogen substituents (e.g., in 1-methyl-5-(methylsulphonyl)-1H-indole-2-carboxylic acid or 5-chloro-1H-indole-3-carboxylic acid) enhance binding affinity in enzyme inhibition or receptor modulation .
- The acetyl group in the target compound may serve as a protecting group during synthesis, later removed to expose a free amine for further functionalization.
Properties
CAS No. |
739365-22-1 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-acetylindole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-6H,1H3,(H,14,15) |
InChI Key |
WLLNUDUJVHFBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















